![molecular formula C17H25NO4 B5159775 2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B5159775.png)
2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine
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Overview
Description
2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it is a piperidine derivative that has been synthesized through a series of chemical reactions. DMTB has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of DMTB is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
DMTB has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins in the body. It has also been found to reduce oxidative stress and lipid peroxidation. In addition, DMTB has been found to have a protective effect on the liver and brain.
Advantages and Limitations for Lab Experiments
DMTB has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to have low toxicity. However, one limitation of DMTB is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration route for DMTB.
Future Directions
There are several future directions for research on DMTB. One area of research could be to further investigate its anti-inflammatory and analgesic properties. Another area of research could be to explore its potential as a treatment for liver and brain diseases. In addition, more research is needed to determine the optimal dosage and administration route for DMTB.
Synthesis Methods
The synthesis of DMTB involves a series of chemical reactions. The first step involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3,4,5-trimethoxybenzoylpiperidine. The next step involves the reaction of the product obtained in the first step with methylmagnesium bromide. This reaction results in the formation of 2,6-dimethyl-1-(3,4,5-trimethoxybenzoyl)piperidine.
Scientific Research Applications
DMTB has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have potent anti-inflammatory and analgesic properties. DMTB has also been shown to have a protective effect on the liver and brain. In addition, it has been found to have antitumor properties.
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYZPWXCOPANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone |
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